Poricoic acid G

Description

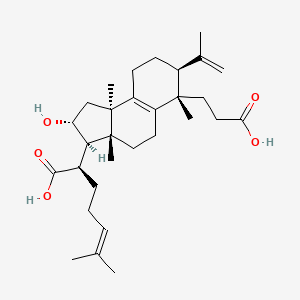

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,20-21,24,26,31H,3,8,10-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20-,21+,24-,26+,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTZOSBKEDUOFE-KXGBKNTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Poricoic Acid G from Poria cocos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Poricoic acid G, a lanostane-type triterpenoid, from the medicinal fungus Poria cocos. The document details the necessary experimental protocols, presents quantitative data on the triterpenoid composition of Poria cocos, and visualizes the relevant biological signaling pathways affected by poricoic acids.

Introduction

Poria cocos (Fu Ling) is a well-known saprophytic fungus widely used in traditional Chinese medicine. Its sclerotium contains a variety of bioactive compounds, including polysaccharides and triterpenoids. Among the triterpenoids, poricoic acids, particularly those found in the surface layer (Fu Ling Pi), have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. This compound is one of these promising compounds, and its efficient isolation is crucial for further research and drug development.

Quantitative Analysis of Triterpenoids in Poria cocos

The concentration of triterpenoids in Poria cocos can vary depending on the geographical origin, part of the sclerotium used, and the extraction method. The following table summarizes the quantitative analysis of major triterpenoid acids found in Poria cocos, as determined by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1][2][3] It is important to note that while this compound has been isolated, specific quantitative data for this compound is not as readily available in the literature as for other major triterpenoids.

| Triterpenoid Acid | Content Range (mg/g of dry weight) | Analytical Method | Reference |

| Pachymic Acid | 0.701 - 4.365 | UPLC | [2][4] |

| Poricoic Acid A | 0.156 - 0.885 | UPLC | [2][4] |

| Dehydropachymic Acid | 0.205 - 2.079 | UPLC | [2] |

| Dehydrotumulosic Acid | up to 1.223 | UPLC | [2] |

| Poricoic Acid B | 0.067 - 0.409 | UPLC | [2][5] |

| Polyporenic Acid C | Not specified | HPLC | [1] |

| Dehydroeburicoic Acid | Not specified | HPLC | [1] |

Experimental Protocols

This section outlines a comprehensive methodology for the isolation and purification of this compound from the surface layer of Poria cocos. The protocol is based on established methods for triterpenoid extraction from this fungus.[6]

Extraction

The initial step involves the extraction of crude triterpenoids from the dried and powdered surface layer of Poria cocos. An alkali-acid treatment is an effective method for this purpose.[6]

Protocol:

-

Maceration and Reflux:

-

Suspend 1 kg of powdered Poria cocos surface layer in 10 L of methanol.

-

Heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool and then filter to separate the methanol extract.

-

Repeat the extraction process twice more with fresh methanol.

-

-

Solvent Partitioning:

-

Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

Resuspend the crude extract in 5 L of water and transfer to a large separatory funnel.

-

Extract the aqueous suspension three times with an equal volume of diethyl ether.

-

Combine the diethyl ether fractions.

-

-

Alkali-Acid Treatment:

-

Extract the combined diethyl ether fraction with a saturated sodium bicarbonate (NaHCO₃) solution to separate acidic triterpenoids.

-

Collect the aqueous NaHCO₃ layer and acidify it to a pH of 2-3 with 6M hydrochloric acid (HCl).

-

Extract the acidified aqueous layer three times with an equal volume of diethyl ether.

-

Combine the diethyl ether fractions, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

-

Evaporate the diethyl ether under reduced pressure to yield the crude acidic triterpenoid fraction containing this compound.

-

Isolation and Purification

The crude acidic triterpenoid fraction is a complex mixture that requires further separation to isolate this compound. This is typically achieved through chromatographic techniques.

Protocol:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (100-200 mesh) column packed in a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Dissolve the crude acidic triterpenoid fraction in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 90:10 chloroform:methanol).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent and visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

-

Further Purification (if necessary):

-

Combine the fractions containing this compound, as identified by TLC comparison with a standard (if available) or by further analytical methods.

-

If the purity is insufficient, a secondary purification step such as preparative HPLC or recrystallization can be employed to obtain highly pure this compound.

-

Signaling Pathways and Biological Activities

Poricoic acids have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. The following diagrams illustrate some of the pathways reported to be affected by poricoic acids, primarily based on studies of Poricoic acid A.[7][8][9]

References

- 1. Frontiers | Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]

- 2. selleckchem.com [selleckchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. usp.org [usp.org]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Poricoic Acid G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G, a naturally occurring triterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic effects against certain cancer cell lines.[1] Isolated from the sclerotium of the fungus Poria cocos[1][2], a widely used traditional medicine, the elucidation of its complex molecular structure has been a critical step in understanding its bioactivity and potential for drug development. This in-depth technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the key experimental methodologies and spectroscopic data that were instrumental in piecing together its intricate architecture.

Foundational Characterization

The initial characterization of this compound established its molecular formula as C₃₀H₄₆O₅.[3] This was determined through a combination of mass spectrometry and elemental analysis. The compound is described as a tricyclic triterpenoid.[3] A significant breakthrough in its structural determination was the recognition of its synonym, 16α-hydroxy-3,4-seco-lanosta-4(28),8,24-triene-3,21-dioic acid, which provided a foundational framework of a seco-lanostane skeleton.[2][3]

Spectroscopic Data Analysis

The definitive structure of this compound was established through a meticulous analysis of various spectroscopic data. While a complete, publicly available, tabulated dataset of its ¹H and ¹³C NMR spectral data is not readily found in the primary literature, the key spectroscopic features reported were pivotal for its structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provided crucial information regarding the molecular weight and fragmentation pattern of this compound. Key fragment ions observed at m/z 413 [M - CH₂CH₂COOH]⁺, 325, 288, and 69 [CH₂CHC(Me)₂]⁺ were instrumental in deducing the presence of a carboxyethyl group and the structure of the side chain.

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion (m/z) | Interpretation |

| 413 | Loss of a carboxyethyl group (-CH₂CH₂COOH) |

| 325 | Further fragmentation of the molecule |

| 288 | Fragmentation related to the triterpenoid core |

| 69 | Indicates the presence of an isopropylidene moiety in the side chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, NOESY) NMR experiments were essential for the complete structural assignment of this compound. The following sections describe the logical process of how these data were used to build the final structure.

¹H NMR Spectroscopy: The proton NMR spectrum would have revealed the presence of olefinic protons, methyl groups, and protons attached to carbons bearing heteroatoms. The chemical shifts and coupling constants of these protons would provide information about their local chemical environment and connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum would have indicated the total number of carbon atoms and their types (methyl, methylene, methine, quaternary, carbonyl, and olefinic carbons), consistent with the molecular formula.

2D NMR Spectroscopy (COSY and HMBC): Correlation Spectroscopy (COSY) experiments would have been used to identify proton-proton coupling networks, establishing the connectivity of adjacent protons. Heteronuclear Multiple Bond Correlation (HMBC) experiments were critical in establishing long-range correlations between protons and carbons, allowing for the connection of different structural fragments and the assignment of quaternary carbons.

NOESY for Stereochemistry: The relative stereochemistry of this compound was determined using Nuclear Overhauser Effect Spectroscopy (NOESY). Key NOE correlations would have established the spatial proximity of various protons, defining the conformation of the rings and the orientation of substituents.

Experimental Protocols

The successful elucidation of the structure of this compound relied on precise and well-executed experimental procedures for its isolation and the acquisition of high-quality spectroscopic data.

Isolation of this compound

A detailed, standardized protocol for the isolation of this compound would typically involve the following steps:

-

Extraction: The dried and powdered sclerotium of Poria cocos is extracted with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the triterpenoids is further purified using a series of chromatographic techniques. This often includes:

-

Silica Gel Column Chromatography: To perform a preliminary separation of the major components.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase or normal-phase column to isolate pure this compound.

-

Spectroscopic Analysis

The following are general protocols for the spectroscopic analysis of a purified natural product like this compound:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed on an ESI-TOF or a similar instrument to obtain an accurate mass measurement and determine the elemental composition. Fragmentation data would be acquired using tandem mass spectrometry (MS/MS).

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired free induction decays (FIDs) are processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

-

Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data analysis in the structure elucidation of this compound can be visualized as a systematic process.

Key 2D NMR Correlations for Structural Assembly

The connectivity of the carbon skeleton and the placement of functional groups in this compound were primarily determined through the analysis of 2D NMR correlations. The following diagram illustrates the key types of correlations that would have been used.

Conclusion

The structure elucidation of this compound is a classic example of the power of modern spectroscopic techniques in natural product chemistry. Through a systematic approach involving isolation, purification, and comprehensive analysis of mass spectrometry and multidimensional NMR data, the complete chemical structure and stereochemistry were successfully determined. This foundational work is crucial for enabling further research into the pharmacological properties and potential therapeutic applications of this intriguing natural compound. The detailed understanding of its molecular architecture paves the way for synthetic efforts and the development of novel drug candidates.

References

Spectroscopic and Structural Elucidation of Poricoic Acid G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G is a naturally occurring triterpenoid isolated from the medicinal fungus Poria cocos (Wolfiporia cocos).[1] As a member of the lanostane family, specifically a 3,4-seco-lanostane, this compound and its analogues have garnered significant interest within the scientific community for their potential therapeutic properties. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols. Due to the limited availability of published, comprehensive spectroscopic data specifically for this compound, this guide presents representative data from closely related 3,4-seco-lanostane triterpenoids isolated from Poria cocos to provide a robust framework for its characterization.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₅ |

| Molecular Weight | 486.7 g/mol [1] |

| Class | 3,4-seco-lanostane Triterpenoid |

Spectroscopic Data

The structural elucidation of this compound relies heavily on modern spectroscopic techniques, primarily NMR and MS. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra are fundamental for determining the carbon skeleton and the stereochemistry of this compound. The following data, presented for a closely related 3,4-seco-lanostane triterpenoid isolated from Poria cocos, serves as a reference for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δH (ppm), Multiplicity (J in Hz) |

| 1a | 1.65, m |

| 1b | 1.98, m |

| 2a | 2.28, m |

| 2b | 2.35, m |

| 5 | 2.27, dd (10.0, 2.5) |

| 6a | 1.45, m |

| 6b | 1.58, m |

| 7 | 5.45, br d (6.0) |

| 11 | 5.98, d (6.0) |

| 12a | 2.05, m |

| 12b | 2.15, m |

| 15a | 1.30, m |

| 15b | 1.85, m |

| 16 | 4.15, dd (10.0, 5.0) |

| 17 | 2.50, d (5.0) |

| 20 | 2.18, m |

| 22a | 1.55, m |

| 22b | 1.62, m |

| 23a | 1.25, m |

| 23b | 1.35, m |

| 24 | 5.12, t (7.0) |

| 26 | 1.68, s |

| 27 | 1.60, s |

| 28a | 4.85, s |

| 28b | 4.90, s |

| 29 | 0.95, s |

| 30 | 1.02, d (7.0) |

| 31 | 1.25, s |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 35.5 |

| 2 | 29.5 |

| 3 | 174.5 |

| 4 | 148.8 |

| 5 | 50.5 |

| 6 | 22.0 |

| 7 | 118.5 |

| 8 | 145.0 |

| 9 | 141.0 |

| 10 | 38.0 |

| 11 | 116.0 |

| 12 | 39.0 |

| 13 | 44.5 |

| 14 | 50.0 |

| 15 | 31.0 |

| 16 | 78.0 |

| 17 | 62.5 |

| 18 | 16.0 |

| 19 | 18.5 |

| 20 | 36.5 |

| 21 | 180.0 |

| 22 | 41.0 |

| 23 | 26.5 |

| 24 | 124.0 |

| 25 | 131.5 |

| 26 | 25.8 |

| 27 | 17.8 |

| 28 | 110.0 |

| 29 | 28.0 |

| 30 | 21.5 |

| 31 | 24.5 |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the exact mass and molecular formula of this compound.

Table 3: HR-ESI-MS Data

| Ion | m/z [M-H]⁻ | Calculated |

| This compound | 485.3267 | 485.3272 |

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of triterpenoids from Poria cocos is as follows:

-

Extraction: The dried and powdered sclerotia of Poria cocos are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, typically rich in triterpenoids, is collected.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

NMR spectra are recorded on a Bruker AVANCE 500 spectrometer (or equivalent).

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in a 5 mm NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired using standard Bruker pulse programs at room temperature.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δH 7.26 and δC 77.16).

Mass Spectrometry

HR-ESI-MS analysis is performed on a high-resolution mass spectrometer.

-

Sample Preparation: A dilute solution of the purified compound is prepared in methanol or acetonitrile.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Data Acquisition: Mass spectra are acquired in negative ion mode over a suitable mass range (e.g., m/z 100-1000).

Signaling Pathway Involvement

While specific signaling pathway studies for this compound are limited, research on its close analogue, Poricoic acid A, has demonstrated interactions with key cellular signaling pathways implicated in various diseases. Notably, Poricoic acid A has been shown to modulate the TGF-β/Smad and MEK/ERK pathways, which are critical in cellular processes such as proliferation, differentiation, and fibrosis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented NMR and MS data, representative of its structural class, alongside detailed experimental protocols, offer a valuable resource for researchers engaged in the isolation, identification, and further investigation of this and related natural products. The elucidation of its interactions with cellular signaling pathways underscores the therapeutic potential of this compound and warrants further exploration in drug discovery and development.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Poricoic Acid G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G, a 3,4-seco-lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (syn. Wolfiporia cocos), has garnered significant interest for its potential therapeutic properties, including cytotoxic effects on leukemia cells.[1] Despite its pharmacological importance, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of its biosynthesis, drawing upon the established principles of triterpenoid synthesis in fungi and the recent advancements in the genetic and enzymatic studies of Poria cocos. While the precise sequence of enzymatic reactions leading to this compound is yet to be experimentally validated, this document presents a putative pathway based on the available scientific evidence, offering a foundational resource for researchers in natural product biosynthesis and drug discovery.

The General Triterpenoid Biosynthetic Pathway in Poria cocos

The biosynthesis of this compound, like other lanostane-type triterpenoids in Poria cocos, begins with the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway.[2] These five-carbon units are sequentially condensed to form the C30 precursor, squalene.

The key steps in the initial phase of the pathway are:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound, FPP.

-

Synthesis of Squalene: Two molecules of FPP undergo a head-to-head condensation to yield the linear C30 hydrocarbon, squalene.

-

Epoxidation of Squalene: Squalene is then oxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.

-

Cyclization to Lanosterol: The crucial cyclization of 2,3-oxidosqualene is catalyzed by lanosterol synthase, forming the tetracyclic triterpenoid scaffold, lanosterol.[2] The gene encoding lanosterol synthase has been identified in the transcriptome of Wolfiporia cocos.[2]

Putative Biosynthetic Pathway of this compound from Lanosterol

The conversion of lanosterol to this compound involves a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).[3] While the exact sequence and the specific enzymes have not been definitively characterized for this compound, a hypothetical pathway can be proposed based on the structure of the final molecule and the known biochemistry of related triterpenoids in Poria cocos, such as pachymic acid.[3]

The proposed key transformations are:

-

Hydroxylation at C-16: The lanosterol backbone undergoes hydroxylation at the C-16 position, a common modification in many bioactive triterpenoids from Poria cocos. This reaction is likely catalyzed by a specific CYP450 enzyme.

-

Oxidation at C-21: The side chain of the lanostane skeleton is oxidized to a carboxylic acid at C-21. This likely proceeds through successive oxidation steps (alcohol, aldehyde, to carboxylic acid), mediated by one or more CYP450s.

-

A-Ring Opening (3,4-seco reaction): The most distinctive feature of this compound is the cleavage of the C3-C4 bond in the A-ring, forming a dicarboxylic acid. This 3,4-seco structure is believed to be formed through a Baeyer-Villiger oxidation mechanism, a reaction known to be catalyzed by certain CYP450s or other oxidoreductases in fungi. This step results in the formation of the two carboxylic acid groups at C-3 and C-4.

-

Formation of the C4(28) double bond: The structure of this compound features a double bond at the C4(28) position. The enzymatic mechanism for this transformation is yet to be determined but likely involves dehydration or a related reaction.

The following diagram illustrates the putative biosynthetic pathway from Lanosterol to this compound.

Key Enzymes in the Biosynthesis

While the specific enzymes for the this compound pathway are not yet confirmed, research on the related triterpenoid, pachymic acid, in Wolfiporia cocos provides strong candidates.[3]

Lanosterol Synthase: A key enzyme responsible for the cyclization of 2,3-oxidosqualene to form the lanosterol backbone. A gene encoding this enzyme (Unigene28001_All) has been identified and shown to be upregulated during the mycelial stage of W. cocos, coinciding with higher triterpenoid production.[2]

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is crucial for the extensive oxidative modifications of the lanosterol skeleton, leading to the vast diversity of triterpenoids in Poria cocos. A recent study identified several CYP450s involved in pachymic acid biosynthesis, including WcCYP64-1, WcCYP52, and WcCYP_FUM15.[3] It is highly probable that these or homologous CYP450s are also involved in the biosynthesis of this compound, catalyzing steps such as hydroxylation and the key A-ring cleavage.

Quantitative Data

Quantitative analysis of triterpenoids in Poria cocos has been performed, although specific data on the concentration of biosynthetic intermediates is scarce. The following table summarizes the content of major triterpenoids found in P. cocos, providing context for the relative abundance of these compounds.

| Compound | Content in Mycelia (%) | Content in Sclerotia (%) | Reference |

| Total Triterpenoids | 5.36 | 1.43 | [2] |

| Pachymic Acid | 0.458 | 0.174 | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be essential for this research.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding lanosterol synthase and candidate CYP450s from Poria cocos.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from P. cocos mycelia grown under conditions known to induce triterpenoid production. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Identification:

-

Homology-based cloning: Degenerate primers are designed based on conserved regions of known fungal lanosterol synthase and CYP450 genes. PCR is performed on the P. cocos cDNA.

-

Transcriptome analysis: De novo sequencing of the P. cocos transcriptome can identify putative lanosterol synthase and CYP450 genes based on sequence annotation and homology to known enzymes.[2]

-

-

Full-length cDNA Cloning: Rapid Amplification of cDNA Ends (RACE) PCR is used to obtain the full-length sequences of the candidate genes.

-

Gene Cloning: The full-length open reading frames (ORFs) are amplified by PCR and cloned into an appropriate expression vector (e.g., pYES2 for yeast expression).

Heterologous Expression and Functional Characterization

Objective: To express the candidate genes in a heterologous host and determine their enzymatic function.

Methodology:

-

Host Strain: Saccharomyces cerevisiae (yeast) is a commonly used host for expressing fungal P450s, as it provides the necessary eukaryotic cellular environment, including the endoplasmic reticulum for P450 localization and a native CPR (cytochrome P450 reductase) for electron transfer.

-

Transformation: The expression constructs containing the candidate genes are transformed into a suitable yeast strain.

-

Cultivation and Induction: Yeast transformants are grown in appropriate media. Gene expression is induced (e.g., by adding galactose for constructs with a GAL1 promoter).

-

Substrate Feeding: For characterizing modifying enzymes like CYP450s, the putative substrate (e.g., lanosterol or a downstream intermediate) is fed to the culture.

-

Metabolite Extraction: The yeast cells and culture medium are extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to identify the enzymatic products.

Gene Silencing/Knockout in Poria cocos

Objective: To confirm the in vivo function of the candidate genes in the biosynthesis of this compound in Poria cocos.

Methodology:

-

Gene Silencing/Knockout Construct: An RNA interference (RNAi) or CRISPR-Cas9 based construct is designed to specifically target the candidate gene in P. cocos.

-

Transformation of Poria cocos: Protoplasts of P. cocos are prepared and transformed with the gene silencing/knockout construct.

-

Selection and Verification of Transformants: Transformed mycelia are selected, and the successful silencing or knockout of the target gene is confirmed by qRT-PCR and Southern blotting.

-

Metabolite Analysis: The triterpenoid profiles of the wild-type and the mutant strains are compared using HPLC and LC-MS to determine the effect of the gene silencing/knockout on the production of this compound and other related triterpenoids.

The following diagram outlines the experimental workflow for the functional characterization of a candidate CYP450 gene.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating area of research with significant implications for the biotechnological production of this valuable pharmaceutical compound. While the complete pathway remains to be definitively established, the foundational knowledge of triterpenoid biosynthesis in fungi, coupled with the genomic and transcriptomic data from Poria cocos, provides a solid framework for future investigation. The putative pathway and experimental strategies outlined in this guide offer a roadmap for researchers to systematically uncover the enzymes and mechanisms responsible for the formation of this unique 3,4-seco-lanostane triterpenoid. The successful elucidation of this pathway will not only advance our understanding of fungal secondary metabolism but also pave the way for the metabolic engineering of microbial hosts for the sustainable and scalable production of this compound and other related bioactive compounds.

References

The Quest for Poricoic Acid G: A Technical Guide to Its Origin, Characterization, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Abstract

Poricoic acid G, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, with a focus on its chemical properties, current methods of acquisition through isolation, and its notable biological activities. While a complete chemical synthesis has yet to be reported, this document will explore the biosynthesis of related lanostane triterpenoids to provide context for future synthetic endeavors. Furthermore, we will delve into the signaling pathways modulated by this compound and its analogs, presenting a foundation for its exploration in drug discovery and development.

Introduction to this compound

This compound is a tetracyclic triterpenoid characterized by a 3,4-seco-lanostane skeleton.[1] It is a naturally occurring compound found in the sclerotium of Wolfiporia cocos (syn. Poria cocos), a fungus widely used in traditional Asian medicine.[1][2] Its chemical formula is C₃₀H₄₆O₅, and it possesses a molecular weight of 486.7 g/mol .[2] The unique structure of this compound, featuring a dicarboxylic acid and a secondary alcohol, contributes to its diverse biological activities, including significant cytotoxic effects against certain cancer cell lines.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₅ | [2] |

| Molecular Weight | 486.7 g/mol | [2] |

| IUPAC Name | (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid | [2] |

| CAS Number | 415724-84-4 | [3] |

| Appearance | Powder | [4] |

| Purity | ≥98% (Commercially available) | [4] |

Acquisition of this compound: Isolation from Natural Sources

Currently, the primary method for obtaining this compound is through extraction and purification from the sclerotium of Poria cocos. A total chemical synthesis for this complex molecule has not yet been reported in peer-reviewed literature.

General Experimental Protocol for Isolation

The following is a generalized protocol based on methods described for the isolation of triterpenoids from Poria cocos. Specific details may vary between different research groups.

-

Extraction: The dried and powdered sclerotium of Poria cocos is typically extracted with an organic solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The triterpenoid fraction, including this compound, is generally enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and ODS (octadecylsilane).

-

Gradient Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Biosynthesis of Lanostane-Type Triterpenoids

While a chemical synthesis is not available, understanding the biosynthetic pathway provides insight into the formation of the lanostane core structure from which this compound is derived. The biosynthesis begins with the cyclization of 2,3-oxidosqualene to form lanosterol, a key precursor for all lanostane-type triterpenoids. This initial step is catalyzed by the enzyme lanosterol synthase. Subsequent modifications, such as oxidation, dehydrogenation, and methylation, are carried out by a series of enzymes, including cytochrome P450 monooxygenases and dehydrogenases, to produce the vast array of lanostane triterpenoids found in nature.

Caption: Biosynthetic pathway of lanostane-type triterpenoids.

Biological Activity and Signaling Pathways

This compound and its analogs have demonstrated a range of biological activities, with anti-cancer properties being of particular interest.

Cytotoxic Activity

This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to be particularly effective against leukemia HL-60 cells.[1]

Table 2: Cytotoxic Activity of this compound

| Cell Line | Activity | IC₅₀/GI₅₀ Value | Source |

| Leukemia HL-60 | Cytotoxic | 39.3 nM (GI₅₀) | [1] |

GI₅₀: Concentration that yields 50% growth inhibition.

Modulation of Signaling Pathways

While specific signaling pathways for this compound are still under investigation, studies on the closely related Poricoic acid A (PAA) provide valuable insights into the potential mechanisms of action for this class of compounds. PAA has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and fibrosis.

One of the well-documented pathways affected by PAA is the MEK/ERK signaling pathway.[5] PAA has been found to directly target MEK1/2, leading to the downregulation of this pathway and subsequent suppression of cancer cell growth and proliferation.[5]

Caption: Inhibition of the MEK/ERK signaling pathway by Poricoic Acid A.

Additionally, PAA has been implicated in the suppression of TGF-β1-induced renal fibrosis by inhibiting the Smad and MAPK signaling pathways.[6] It also appears to modulate other critical pathways, including NF-κB and PI3K/Akt.[7]

Caption: Experimental workflow for analyzing signaling pathway modulation.

Future Directions and Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. While its acquisition is currently limited to isolation from Poria cocos, the development of a total chemical synthesis would be a major milestone, enabling the production of larger quantities for extensive preclinical and clinical studies. Furthermore, a scalable synthetic route would open avenues for the creation of novel analogs with improved potency and selectivity.

Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound. A deeper understanding of its mechanism of action will be crucial for its rational development as a therapeutic agent. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating and potent molecule.

References

- 1. This compound | CAS:415724-84-4 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | C30H46O5 | CID 5471966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Lifeasible [lifeasible.com]

- 5. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Poricoic Acid G: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G is a lanostane-type triterpenoid isolated from the fungus Poria cocos.[1][2] This class of compounds has garnered significant interest in the scientific community for its diverse biological activities, including potential anti-cancer properties.[1] For any compound to be advanced in drug development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available data and recommended methodologies for studying the solubility and stability of this compound.

While specific quantitative data for this compound is limited in publicly available literature, this guide furnishes qualitative solubility information, quantitative data for structurally related analogs, and detailed experimental protocols to enable researchers to generate robust data. Furthermore, potential signaling pathways, as elucidated for the closely related Poricoic acid A, are presented to provide context for its biological activity.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, there is a lack of specific quantitative solubility data for this compound in various solvents.

Qualitative Solubility

Commercial suppliers indicate that this compound is soluble in a range of organic solvents. This information is summarized in the table below.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Table 1: Qualitative Solubility of this compound.[3]

Solubility of Structurally Related Analogs

In the absence of direct quantitative data for this compound, the solubility of its close structural analogs, Poricoic acid A and Poricoic acid AM, can provide some initial insights. It is crucial to note that these values are for reference only and may not be representative of this compound's solubility.

| Compound | Solvent | Concentration | Molar Concentration (approx.) |

| Poricoic acid A | DMSO | 100 mg/mL | 200.52 mM |

| Poricoic acid AM | DMSO | 50 mg/mL | 97.52 mM |

Table 2: Quantitative Solubility of Poricoic Acid Analogs.[4][5]

Experimental Protocol for Thermodynamic Solubility Determination

To generate precise solubility data, a standardized experimental protocol is essential. The following outlines a robust method for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (purity ≥ 98%)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, polyethylene glycol 400 (PEG400))

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Dispense a known volume of each test solvent into the corresponding vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of excess solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations to quantify the amount of dissolved this compound.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL and, if the molecular weight is known, as a molar concentration (e.g., mM or µM).

-

Stability Profile

Assessing the stability of a drug candidate under various environmental conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are employed to identify potential degradation products and establish degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[6] The goal is to achieve a target degradation of 5-20%.[7] The following table outlines the recommended stress conditions based on ICH guidelines.

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 30 minutes (or reflux) |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 30 minutes (or reflux) |

| Oxidation | 3% H₂O₂ at room temperature for a specified duration (e.g., 24 hours) |

| Thermal Degradation | 70-80 °C at low and high humidity for 1-2 months |

| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines |

Table 3: Recommended Conditions for Forced Degradation Studies.[7][8][9]

Experimental Protocol for Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound (purity ≥ 98%)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and other relevant solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent.

-

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Treat the stock solution with acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and incubate at a specified temperature (e.g., 60 °C). Take samples at various time points. Neutralize the samples before analysis.

-

Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature. Monitor the degradation over time.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C) and humidity.

-

Photostability: Expose the solid compound and a solution of the compound to a light source as specified in ICH Q1B. A control sample should be protected from light.

-

-

Analysis:

-

Analyze the stressed samples at different time points using an HPLC-PDA or HPLC-MS method.

-

The analytical method should be capable of separating the parent compound from all degradation products.

-

Monitor the peak purity of the parent compound to ensure that no degradation products are co-eluting.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Identify and characterize the major degradation products using techniques such as mass spectrometry and NMR.

-

Propose a degradation pathway based on the identified products.

-

Potential Signaling Pathways

The MEK/ERK pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Poricoic acid A has been found to directly target MEK1/2, preventing the phosphorylation of ERK and thereby inhibiting downstream signaling.[10] This suggests that this compound may exert its cytotoxic effects through a similar mechanism.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound and provides detailed methodologies for researchers to generate the necessary data for drug development purposes. While quantitative data for this compound itself is sparse, the provided protocols for solubility and forced degradation studies offer a clear path forward. The insights from the related compound, Poricoic acid A, suggest that the MEK/ERK signaling pathway is a promising area of investigation for elucidating the mechanism of action of this compound. Further research to generate specific data for this compound is essential for its potential advancement as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C30H46O5 | CID 5471966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:415724-84-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scispace.com [scispace.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. ijrpp.com [ijrpp.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Leukemic Potential of Poricoic Acid G: A Mechanistic Overview

For Immediate Release: November 20, 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic acid G (PAG), a lanostane-type triterpenoid isolated from the sclerotium of Poria cocos, has demonstrated significant cytotoxic effects against leukemia cells, positioning it as a compound of interest for novel anti-cancer therapeutics. This document provides a comprehensive technical guide on the putative mechanism of action of this compound in leukemia, drawing from direct evidence where available and inferring potential pathways from studies on the closely related Poricoic acid A (PAA) and the known molecular drivers of leukemia. This paper will detail its effects on key signaling pathways, present available quantitative data, outline plausible experimental methodologies, and provide visual representations of the molecular interactions.

Introduction to this compound and its Anti-Leukemic Activity

This compound is a natural compound that has been identified for its potent biological activities. Research has highlighted its significant cytotoxic effect on human promyelocytic leukemia HL-60 cells.[1] While the precise molecular mechanisms of PAG in leukemia are still under investigation, the broader family of poricoic acids has been shown to engage with fundamental cellular processes that are often dysregulated in cancer, such as apoptosis, cell cycle control, and key signaling cascades.

Quantitative Data on the Cytotoxicity of this compound

To date, the most specific quantitative data for this compound in a leukemia context comes from cytotoxicity assays. The available data is summarized below. It is important to note that further research is required to provide more extensive quantitative analysis of PAG's effects on various leukemia cell lines and its impact on specific molecular targets.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | HL-60 (Leukemia) | Growth Inhibition | GI₅₀ | 39.3 nM | [1] |

| Poricoic acid A | T-ALL Cell Lines | Cell Viability | - | Strong Reduction | [2] |

| Poricoic acid A | HL-60 (Leukemia) | Apoptosis | - | Induction | [3] |

Table 1: Summary of Quantitative Cytotoxicity Data for Poricoic Acids.

Putative Signaling Pathways Targeted by this compound in Leukemia

Based on the activity of the related compound Poricoic acid A and the known molecular landscape of leukemia, several signaling pathways are hypothesized to be the primary targets of this compound. These include the STAT3, MAPK/ERK, and PI3K/Akt/mTOR pathways, which are critical for the survival and proliferation of leukemia cells.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently constitutively activated in many forms of leukemia, including Acute Myeloid Leukemia (AML).[4][5] Activated STAT3 promotes the expression of genes involved in cell survival and proliferation, and its inhibition is a key therapeutic strategy.[4] It is plausible that this compound exerts its anti-leukemic effects by directly or indirectly inhibiting the STAT3 signaling cascade.

Caption: Putative inhibition of the STAT3 signaling pathway by this compound.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is another critical regulator of cell growth and survival that is often hyperactivated in leukemia. Studies on Poricoic acid A have shown that it can directly target MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway.[6][7] It is highly probable that this compound shares this mechanism of action.

Caption: Hypothesized inhibition of the MEK/ERK pathway by this compound.

Induction of Apoptosis via the Intrinsic Pathway

The cytotoxic effects of poricoic acids are strongly linked to the induction of apoptosis. For instance, an ethanol extract of Poria cocos was found to activate both the intrinsic and extrinsic apoptotic pathways in U937 leukemia cells.[8] This involved an increase in the Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspases 9 and 3. Poricoic acid A has also been shown to induce apoptosis in HL-60 cells through the mitochondrial pathway.[3] It is therefore likely that this compound triggers apoptosis in leukemia cells through a similar mechanism.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Detailed Methodologies for Key Experiments

To further elucidate the mechanism of action of this compound in leukemia, a series of key experiments are proposed. The following protocols are based on standard methodologies used in cancer cell biology.

Cell Culture and Viability Assays

-

Cell Lines: Human leukemia cell lines (e.g., HL-60, U937, K562, and patient-derived primary cells).

-

Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, and 72 hours. MTT reagent (5 mg/mL) is added to each well, and plates are incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

Western Blot Analysis for Signaling Protein Expression

-

Cell Lysis: Leukemia cells treated with this compound are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked with 5% non-fat milk or BSA in TBST and incubated with primary antibodies against key signaling proteins (e.g., STAT3, p-STAT3, MEK, p-MEK, ERK, p-ERK, Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Apoptosis Assay: Cells treated with this compound are stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. The percentage of apoptotic cells is quantified using a flow cytometer.

-

Cell Cycle Analysis: Treated cells are fixed in 70% ethanol overnight at -20°C. The cells are then washed and stained with PI solution containing RNase A. The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.

Experimental and Logical Workflow

The investigation into the mechanism of action of this compound in leukemia would follow a logical progression from initial screening to detailed mechanistic studies.

Caption: A logical workflow for investigating the anti-leukemic mechanism of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-leukemic drugs, with demonstrated potent cytotoxicity against leukemia cells. While direct mechanistic studies on PAG are limited, evidence from related compounds and the known biology of leukemia strongly suggest that its mechanism of action involves the inhibition of pro-survival signaling pathways such as STAT3 and MAPK/ERK, leading to the induction of apoptosis.

Future research should focus on validating these hypothesized mechanisms through rigorous experimentation as outlined in this guide. Quantitative proteomic and transcriptomic analyses would provide a broader, unbiased view of the cellular response to this compound. Furthermore, in vivo studies using animal models of leukemia are essential to evaluate the therapeutic efficacy and safety of this promising natural compound. The insights gained from such studies will be invaluable for the continued development of this compound as a potential clinical candidate for the treatment of leukemia.

References

- 1. Poricoic acid A (PAA) inhibits T-cell acute lymphoblastic leukemia through inducing autophagic cell death and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The STAT3-MYC axis promotes survival of leukemia stem cells by regulating SLC1A5 and oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances of signal transducer and activator of transcription 3 inhibitors in acute myeloid leukemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of glycolic acid on the induction of apoptosis via caspase-3 activation in human leukemia cell line (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Global Proteomic Profiling of Pediatric AML: A Pilot Study [mdpi.com]

- 8. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Poricoic Acid G: A Technical Guide on its Cytotoxic Activity Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G is a lanostane-type triterpenoid isolated from the sclerotium of Poria cocos, a fungus widely used in traditional Asian medicine. Emerging research has highlighted the potential of poricoic acids as anticancer agents. This technical guide provides a comprehensive overview of the cytotoxic activity of this compound against various cancer cell lines, detailing available quantitative data, experimental methodologies, and associated signaling pathways. Due to the limited specific research on this compound, this guide also incorporates data from the closely related and more extensively studied Poricoic acid A (PAA) to provide a broader context for its potential mechanisms of action.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic and growth-inhibitory activities of this compound have been evaluated against a limited number of human cancer cell lines. The available quantitative data, primarily presented as GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values, are summarized below.

| Cell Line | Cancer Type | Assay | Value | Reference |

| HL-60 | Human Promyelocytic Leukemia | Sulforhodamine B (SRB) | GI50: 39.3 nM | [1] |

| HL-60 | Human Promyelocytic Leukemia | MTT | IC50: 32.6 µM | [1] |

| A549 | Human Lung Carcinoma | MTT | IC50: > 100 µM | [1] |

| AZ-521 | Human Stomach Adenocarcinoma | MTT | IC50: > 100 µM | [1] |

| DU-145 | Human Prostate Carcinoma | MTT | IC50: > 100 µM | [1] |

| OVCAR-3 | Human Ovarian Adenocarcinoma | MTT | IC50: > 100 µM | [1] |

| PANC-1 | Human Pancreatic Epithelioid Carcinoma | MTT | IC50: > 100 µM | |

| SK-BR-3 | Human Breast Adenocarcinoma | MTT | IC50: > 100 µM | [1] |

Note: The potent activity of this compound against the HL-60 leukemia cell line, as indicated by the nanomolar GI50 value, suggests a selective cytotoxicity.[1] However, its weaker activity against the other tested solid tumor cell lines indicates that its efficacy may be highly cell-type dependent.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound typically involves in vitro cell-based assays. The following are detailed methodologies for key experiments commonly cited in the literature for assessing the anticancer effects of natural compounds like poricoic acids.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

-

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

-

MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

-

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Principle: SRB is a bright pink aminoxanthene dye with two sulfonic groups that can bind to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

-

Protocol:

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with this compound.

-

Cell Fixation: After treatment, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).

-

Staining: The plates are washed, and the cells are stained with SRB solution (typically 0.4% w/v in 1% acetic acid).

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The bound SRB is solubilized with a basic solution, such as 10 mM Tris base.

-

Absorbance Measurement: The absorbance is measured at a wavelength of around 515 nm.

-

Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the absorbance data.

-

Apoptosis and Cell Cycle Analysis

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter and stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Protocol:

-

Cell Treatment: Cells are treated with this compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells are quantified.

-

2. Cell Cycle Analysis by PI Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells.

-

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with this compound and harvested.

-

Cell Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with PI.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.

-

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet well-elucidated, studies on the closely related Poricoic acid A (PAA) provide valuable insights into the potential mechanisms of action. PAA has been shown to induce apoptosis and inhibit proliferation in various cancer cells by targeting key signaling pathways.[2]

MEK/ERK Signaling Pathway

The MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In lung cancer cells, PAA has been found to directly target and inhibit MEK1/2, leading to the downregulation of the downstream ERK signaling.[2] This inhibition results in suppressed cell growth and proliferation.

References

Poricoic Acid G: An In-Depth Technical Guide on its Anti-Tumor Promoting Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G is a lanostane-type triterpenoid isolated from the sclerotium of the medicinal fungus Poria cocos. This document provides a comprehensive overview of the current scientific understanding of this compound's effects on tumor promotion, with a focus on its in vitro activities. The information presented is intended to support research and development efforts in the field of oncology.

Anti-Tumor Promoting and Cytotoxic Activity

This compound has demonstrated significant potential as an anti-tumor promoting agent in preclinical studies. Its primary activities include the potent inhibition of Epstein-Barr virus (EBV) early antigen (EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) and selective cytotoxicity against specific human cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of this compound.

Table 1: Inhibition of TPA-Induced EBV-EA Activation by this compound

| Compound | IC50 (mol ratio/32 pmol TPA) |

| This compound | 400 |

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| HL-60 | Leukemia | 39.3 |

| Other Cell Lines | Various | Moderately cytotoxic |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the anti-tumor promoting and cytotoxic effects of this compound.

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation[1]

This in vitro assay is a well-established method for screening potential anti-tumor promoters.

-

Cell Line: Raji cells, a human lymphoblastoid cell line latently infected with EBV.

-

Induction of EBV-EA:

-

Raji cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Cells are seeded at a density of 1 x 10^6 cells/mL.

-

The tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), is added to the culture medium at a final concentration of 32 pmol/mL to induce EBV-EA expression. N-butyric acid is also used as an inducer.

-

-

Treatment:

-

Various concentrations of this compound, dissolved in a suitable solvent (e.g., DMSO), are added to the cell cultures simultaneously with TPA.

-

The cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.

-

-

Detection of EBV-EA:

-

After incubation, the cells are harvested, washed, and smeared onto glass slides.

-

The smears are fixed with acetone.

-

EBV-EA positive cells are detected by indirect immunofluorescence using high-titer EBV-EA-positive human serum as the primary antibody and fluorescein isothiocyanate (FITC)-conjugated anti-human IgG as the secondary antibody.

-

-

Data Analysis:

-

The percentage of EBV-EA positive cells is determined by counting at least 500 cells under a fluorescence microscope.

-

The concentration of this compound that inhibits EBV-EA activation by 50% (IC50) is calculated from the dose-response curve.

-

Cytotoxicity Assay[1]

The cytotoxic effects of this compound were evaluated using the National Cancer Institute's (NCI) 60 human cancer cell line screen.

-

Cell Lines: A panel of 60 human cancer cell lines representing various types of cancer, including leukemia, lung, colon, melanoma, ovarian, renal, prostate, and breast cancers.

-

Methodology: The sulforhodamine B (SRB) assay is a common method used in the NCI-60 screen.

-

Cells are seeded in 96-well microtiter plates and allowed to attach overnight.

-

The cells are then exposed to a range of concentrations of this compound for a specified period (typically 48 hours).

-

After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with the protein-binding dye sulforhodamine B.

-

The bound dye is solubilized with a Tris base solution.

-

-

Data Analysis:

-

The absorbance of the solubilized dye is measured spectrophotometrically at a specific wavelength (e.g., 515 nm).

-

The GI50 (Growth Inhibition of 50%) value, which is the concentration of the compound that causes a 50% reduction in cell growth, is calculated for each cell line.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its anti-tumor promoting effects have not been fully elucidated in the currently available scientific literature. The primary established mechanism is the inhibition of TPA-induced EBV-EA activation, a key event in tumor promotion.

While specific pathways for this compound are unknown, the general mechanism of TPA-induced tumor promotion involves the activation of protein kinase C (PKC), which in turn can trigger downstream signaling cascades like the MAPK/ERK pathway, leading to cell proliferation and tumor promotion. It is hypothesized that this compound may interfere with one or more steps in this cascade.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound.

Conceptual Signaling Pathway

Caption: Hypothesized inhibition of tumor promotion by this compound.

Conclusion and Future Directions

This compound has demonstrated compelling in vitro activity as an anti-tumor promoting agent, particularly through the inhibition of TPA-induced EBV-EA activation and potent cytotoxicity against human leukemia HL-60 cells. The data presented in this guide provide a solid foundation for its further investigation.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Conducting in vivo studies to validate the anti-tumor promoting effects in animal models.

-

Expanding the cytotoxicity profiling across a broader range of cancer cell lines to identify other potential therapeutic applications.

This technical guide serves as a resource for the scientific community to build upon the existing knowledge of this compound and to accelerate its potential development as a novel anti-cancer agent.

Poricoic Acid G (CAS No. 415724-84-4): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic acid G, a lanostane-type triterpenoid isolated from the medicinal mushroom Poria cocos, has emerged as a compound of significant interest in pharmacological research. With a CAS number of 415724-84-4, this natural product has demonstrated potent cytotoxic activity against various cancer cell lines, particularly in leukemia. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction

Poria cocos is a well-known fungus used in traditional Chinese medicine for its diverse therapeutic properties, which are largely attributed to its rich content of triterpenoids and polysaccharides.[1] Among these, the lanostane-type triterpenes, including this compound, have been a key focus of modern phytochemical and pharmacological investigations.[2] this compound is a C30H46O5 compound with a molecular weight of 486.7 g/mol .[3] Its chemical structure features a 3,4-seco-lanostane skeleton.[4] This guide aims to consolidate the current technical knowledge of this compound to facilitate its exploration as a potential therapeutic agent.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 415724-84-4 | [5] |

| Molecular Formula | C30H46O5 | [5] |

| Molecular Weight | 486.70 g/mol | [5] |